5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20466856
InChI: InChI=1S/C11H9ClN2O2/c1-14-10(9(6-13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20466856

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9ClN2O2/c1-14-10(9(6-13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Standard InChI Key JUUZEJNVNQJLBO-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C(=O)O)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s systematic IUPAC name, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, unambiguously defines its structure:

  • A pyrazole ring (C₃H₃N₂) serves as the core scaffold.

  • A methyl group (-CH₃) occupies the nitrogen at the 1-position.

  • A carboxylic acid (-COOH) is attached to the 4-position carbon.

  • A 4-chlorophenyl group (C₆H₄Cl) substitutes the 5-position carbon .

The molecular formula is C₁₁H₉ClN₂O₂, with a molar mass of 236.655 g/mol . The SMILES notation (CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O) provides a simplified topological representation .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, predicted physicochemical properties include:

  • Melting Point: Analogous pyrazole-4-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) exhibit melting points of 166–170°C , suggesting similar thermal stability.

  • Boiling Point: Estimated at 382.9±22.0°C for related structures .

  • Density: Predicted 1.24±0.1 g/cm³ .

  • Solubility: Demonstrates solubility in chloroform, aligning with hydrophobic aryl and pyrazole components .

  • Acidity: The carboxylic acid group confers a predicted pKa of 3.38±0.25 , typical for aromatic carboxylic acids.

Synthesis and Industrial Production

Cyclocondensation Approach

A general strategy involves:

  • Hydrazine Formation: Reacting 4-chlorophenylhydrazine with β-keto esters or diketones.

  • Cyclization: Acid- or base-catalyzed ring closure to form the pyrazole core.

  • Functionalization: Subsequent oxidation or hydrolysis to introduce the carboxylic acid group .

Patent-Derived Innovations

Recent patents describe advanced methods for structurally similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid :

  • Step 1: Carbometalation of difluorochloromethane with methyl hydrazine and CO under Pd catalysis.

  • Step 2: Halogenation of intermediates using N-bromosuccinimide.

  • Step 3: Cyclization with propiolic acid under basic conditions .
    While optimized for difluoromethyl analogs, this three-step sequence could theoretically adapt to 4-chlorophenyl variants by substituting aryl halides.

Industrial-Scale Considerations

Key challenges in large-scale production include:

  • Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .

  • Catalyst Efficiency: Palladium-based catalysts (e.g., Pd(OAc)₂) require careful recycling to minimize costs .

  • Byproduct Management: Halogenation steps generate stoichiometric HX, necessitating neutralization systems .

Physicochemical and Spectroscopic Properties

Comparative Analysis with Analogues

Property5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Molecular FormulaC₁₁H₉ClN₂O₂C₁₁H₁₀N₂O₂
Molecular Weight236.655 g/mol202.21 g/mol
Melting PointNot reported (est. 160–170°C)166–170°C
DensityNot reported (est. 1.24 g/cm³)1.24±0.1 g/cm³
pKaNot reported (est. 3.0–3.5)3.38±0.25
λmax (UV-Vis)Not reported239 nm (EtOH aq.)

Stability and Reactivity

  • Thermal Stability: Decomposition above 250°C inferred from pyrolytic behavior of carboxylated pyrazoles .

  • Photoreactivity: The 4-chlorophenyl group may sensitize the compound to UV-induced dechlorination, necessitating amber glass storage .

  • Hydrolytic Sensitivity: The carboxylic acid moiety remains stable under neutral conditions but undergoes decarboxylation at pH <2 or >10 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator